1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-4-3-5-11(13)17-15(19)18-12-9-10(16)7-8-14(12)21-2/h3-9H,16H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQJJFCRSWOGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 5-amino-2-methoxyaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Biological Applications
Anticancer Research
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea has been investigated for its potential anticancer properties. Studies have shown that derivatives of urea compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell survival and death .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes and cancer progression. By inhibiting these enzymes, the compound could potentially reduce inflammation and tumor growth .
Material Science Applications
Polymer Chemistry
The unique structure of this compound makes it an interesting candidate for polymer synthesis. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in creating materials with improved thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound can serve as a building block for nanomaterials due to its functional groups that can facilitate interactions with metal nanoparticles. This property is beneficial for developing sensors or catalysts with enhanced performance characteristics .
Case Studies
-
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cells. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound in anticancer drug development . -
Enzyme Inhibition Study
In another investigation, researchers explored the inhibitory effects of this compound on COX enzymes. The results indicated a dose-dependent inhibition, providing insights into its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related diarylureas, emphasizing substituent effects:
Key Observations :
- Electron-Withdrawing vs. Donor Groups: Chloro/bromo substituents (e.g., in 7c ) enhance anticancer activity but reduce solubility.
ADMET and Pharmacokinetics
- Lipophilicity: The target compound’s logP is estimated to be lower than chloro/bromo analogs (due to polar amino/methoxy groups), enhancing aqueous solubility.
- Metabolism: Methoxy groups may undergo demethylation (a common metabolic pathway), whereas amino groups could lead to glucuronidation.
Biological Activity
1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea is a synthetic compound with notable potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. Its unique structural features, which include an amino group and two methoxy-substituted phenyl rings, contribute to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O3
- Molecular Weight : Approximately 287.31 g/mol
- Structure : The compound features a urea linkage between two methoxy-substituted phenyl groups, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their functions. This mechanism is essential for its applications in cancer therapy and anti-inflammatory treatments.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Preliminary studies show that it can effectively reduce cell viability in a dose-dependent manner.
- Case Study : In a study involving multiple cancer cell lines, the compound demonstrated growth inhibition percentages ranging from 75% to 90%, highlighting its potential as a candidate for cancer therapies.
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has also been noted for its anti-inflammatory properties. It may inhibit pathways associated with inflammation, making it relevant for conditions characterized by excessive inflammatory responses.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound differentiates it from other similar compounds. A comparison table is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | C13H11ClN6O2 | Contains chlorine and cyanopyrazine moiety |
| 1-(4-Methylamino-2-methoxyphenyl)-3-(4-fluorophenyl)urea | C15H16FN3O3 | Features fluorine atom affecting pharmacological properties |
| This compound | C15H17N3O3 | Unique combination of methoxy groups and amino functionalities |
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Therapeutics : The compound has shown promise in inhibiting the growth of several cancer cell lines, with specific IC50 values indicating effective concentrations for therapeutic use .
- Antioxidant Properties : Some derivatives of similar structures have demonstrated significant antioxidant activity, suggesting that modifications to the urea framework could enhance these effects .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea?
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the 5-amino-2-methoxyphenyl isocyanate intermediate via reaction of 5-amino-2-methoxy-aniline with phosgene or a safer alternative like triphosgene under anhydrous conditions .
- Step 2: Coupling with 2-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane or THF) at reflux temperatures to form the urea linkage .
- Optimization: Microwave-assisted synthesis can enhance reaction efficiency, while purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of methoxy (-OCH3), amino (-NH2), and urea (-NHCONH-) groups. Aromatic proton signals in the δ 6.5–7.5 ppm range validate substitution patterns .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm urea functionality .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column and UV detection at 254 nm .
- X-Ray Crystallography: For unambiguous structural confirmation, single-crystal analysis using SHELXL refinement is recommended .
Advanced Research Questions
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound?
- Functional Group Modifications: Systematically alter substituents (e.g., replacing methoxy with ethoxy or amino with nitro groups) and compare bioactivity. For example:
- Replace the 5-amino group with halogens to assess impact on receptor binding .
- Modify the urea linkage to thiourea or amide to study hydrogen-bonding effects .
- Biological Assays: Conduct enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with structural variations. Use IC50 values to quantify potency .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
Q. How can contradictions in reported biological activities across studies be resolved?
- Standardized Assay Conditions: Replicate experiments under controlled parameters (pH, temperature, solvent) to minimize variability. For example, use consistent cell lines (e.g., HEK293 for receptor studies) and assay buffers .
- Comparative Bioassays: Test the compound alongside structurally similar analogs (e.g., 1-(2-methoxyphenyl)-3-(tetrahydroquinolin-yl)urea) to isolate substituent-specific effects .
- Data Reprodubility Checks: Validate results across multiple labs using blinded studies. Share raw spectral and bioassay data via open-access platforms .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Target Identification: Use affinity chromatography or photoaffinity labeling to isolate binding proteins from cell lysates .
- Pathway Analysis: Perform transcriptomics (RNA-seq) or proteomics (LC-MS) on treated cells to identify dysregulated pathways .
- In Vivo Models: Test efficacy in disease-relevant animal models (e.g., xenografts for anticancer activity) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
